Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by cyclization to form the thieno[2,3-c]pyran ring system. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno[2,3-c]pyran ring can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the ester group or the thieno[2,3-c]pyran ring.
Scientific Research Applications
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thieno[2,3-c]pyran ring system can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Ethyl 2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
- Ethyl 2-chloro-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
These compounds share the same core structure but differ in the substituents attached to the thieno[2,3-c]pyran ring. The presence of different halogens or functional groups can significantly influence their chemical reactivity and potential applications. This compound is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions.
Properties
Molecular Formula |
C10H11IO3S |
---|---|
Molecular Weight |
338.16 g/mol |
IUPAC Name |
ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C10H11IO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5H2,1H3 |
InChI Key |
RSKQDOPQFNAAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCOC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.